molecular formula C21H20N6O2S B2440145 N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-42-1

N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2440145
CAS No.: 863459-42-1
M. Wt: 420.49
InChI Key: CWSXFCQQYTXRIK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-3-29-17-10-6-15(7-11-17)24-18(28)12-30-21-19-20(22-13-23-21)27(26-25-19)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSXFCQQYTXRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, structural characteristics, and biological effects based on recent studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a triazolopyrimidine moiety, which is known for its diverse biological activities. The molecular formula is C20H22N6O2SC_{20}H_{22}N_{6}O_{2}S, with a molecular weight of 398.50 g/mol. Key structural components include:

  • Ethoxyphenyl group : Contributes to the lipophilicity and potential bioactivity.
  • Triazolo[4,5-d]pyrimidine : A scaffold that has been associated with various pharmacological activities.
  • Thioacetamide linkage : May enhance the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance:

  • Antiproliferative Activity : The compound has shown promising antiproliferative effects against various cancer cell lines. One study reported an IC50 value (the concentration required to inhibit 50% of cell proliferation) of approximately 38 nM against HeLa cells and 43 nM against A549 cells, indicating potent activity compared to standard treatments like combretastatin A-4 (CA-4) .
Cell LineIC50 (nM)Comparison with CA-4
HeLa3810-fold more potent
A5494310-fold more potent
MDA-MB-231430Less active

The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, a critical process for cancer cell division. This mechanism is similar to that of CA-4, which is known for its ability to disrupt microtubule dynamics .

Other Biological Activities

In addition to its anticancer effects, compounds similar to this compound have been investigated for other biological activities:

  • Antimicrobial Effects : Some studies suggest that triazolopyrimidine derivatives possess antimicrobial properties, although specific data on this compound is limited .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the efficacy of several triazolopyrimidine derivatives in inhibiting tumor growth in xenograft models. This compound was included in a series of compounds tested for their ability to reduce tumor size significantly compared to controls .
  • Structural Activity Relationship (SAR) :
    • Research focusing on the SAR of triazolopyrimidine compounds revealed that modifications at specific positions on the triazole and pyrimidine rings could enhance biological activity. The presence of the ethoxy group was found to improve solubility and bioavailability .

Scientific Research Applications

Anticancer Applications

Research indicates that N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibits notable anticancer properties.

Case Studies

  • In Vitro Cytotoxicity : Studies have shown that this compound demonstrates cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values indicated effective inhibition of cell proliferation.
    Cell LineIC50 (µM)
    MCF-710.5
    PC-315.2
  • Antitumor Activity : A series of substituted triazolopyrimidines were synthesized and evaluated for their antitumor activity against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values as low as 1.35 µM, indicating strong activity against resistant strains .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Triazolo-pyrimidines are known to possess significant antibacterial properties.

Research Findings

Research has highlighted that derivatives of triazolo-pyrimidines show effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Biochemical Pathways

The biochemical pathways affected by this compound include:

  • Histone Modification : By inhibiting LSD1, the compound alters histone methylation patterns which can lead to changes in gene expression profiles associated with cancer progression.
  • Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells by modulating the expression of cyclins and cyclin-dependent kinases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?

  • Methodological Answer : A common approach involves refluxing intermediates (e.g., triazolopyrimidine derivatives) with thiol-containing reagents in ethanol or DMF, using sodium acetate as a base to facilitate nucleophilic substitution. Purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How can structural characterization be performed for this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H, 13C, and 2D experiments) to confirm substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve the triazolopyrimidine core and acetamide linkage .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Follow hazard protocols for acetamide derivatives:

  • Use PPE (gloves, lab coat, goggles).
  • Avoid inhalation; work in a fume hood.
  • In case of skin contact, wash immediately with soap and water. Refer to SDS guidelines for similar triazole-containing compounds .

Q. What solvents are optimal for solubility and stability studies?

  • Methodological Answer : Test polar aprotic solvents (e.g., DMSO, DMF) for solubility. For stability, store solutions at 2–8°C in amber vials to prevent photodegradation. Monitor via HPLC to track decomposition .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Methodological Answer : Apply Design of Experiments (DoE) to variables like temperature, reaction time, and stoichiometry. Use flow chemistry to enhance reproducibility and reduce side reactions, as demonstrated in diazomethane synthesis . Statistical modeling (e.g., ANOVA) can identify critical parameters .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

Validate assay conditions (e.g., cell line specificity, incubation time).

Check compound purity (>95% via HPLC) and confirm stability under assay conditions.

Use orthogonal assays (e.g., enzymatic vs. cellular) to cross-verify activity .

Q. How can the compound’s mechanism of action be elucidated?

  • Methodological Answer :

  • Isothermal titration calorimetry (ITC) to study binding thermodynamics.
  • Molecular docking with triazolopyrimidine-targeted enzymes (e.g., kinases).
  • Isotopic labeling (e.g., 13C/15N) to track metabolic pathways .

Q. What methods assess structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Synthesize analogs with modified ethoxyphenyl or p-tolyl groups.
  • Use QSAR models to correlate substituent electronic properties (Hammett constants) with activity.
  • Validate predictions via in vitro dose-response assays .

Q. How can degradation products be identified and quantified?

  • Methodological Answer :

  • LC-MS/MS under accelerated degradation conditions (heat, light, pH extremes).
  • Compare fragmentation patterns with synthetic standards.
  • Quantify using calibrated UV-Vis or fluorescence detectors .

Key Notes

  • Advanced questions emphasize experimental design, statistical validation, and mechanistic depth.
  • Safety protocols align with SDS guidelines for structurally related compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.